Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt

Description

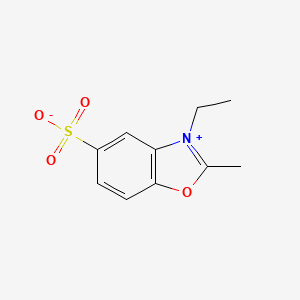

Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt is a zwitterionic heterocyclic compound characterized by a benzoxazole core substituted with ethyl, methyl, and sulfonate groups. The benzoxazole moiety consists of a fused benzene and oxazole ring (oxygen as the heteroatom), differentiating it from sulfur-containing analogs like benzothiazoles. The sulfo group at position 5 enhances water solubility, making this compound valuable in applications requiring polar solvents or biological compatibility.

Properties

CAS No. |

63148-99-2 |

|---|---|

Molecular Formula |

C10H11NO4S |

Molecular Weight |

241.27 g/mol |

IUPAC Name |

3-ethyl-2-methyl-1,3-benzoxazol-3-ium-5-sulfonate |

InChI |

InChI=1S/C10H11NO4S/c1-3-11-7(2)15-10-5-4-8(6-9(10)11)16(12,13)14/h4-6H,3H2,1-2H3 |

InChI Key |

ALUDXYYRAJGCDC-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=C(OC2=C1C=C(C=C2)S(=O)(=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Quaternization via Alkylation with Sulfonate-Containing Reagents

A common approach involves heating a benzoxazole derivative with a sulfonate-containing alkylating agent such as 1,4-butanesultone in an organic solvent like o-xylene at elevated temperatures (around 140–150 °C) for several hours. For example, in a related indolium system (structurally similar to benzoxazolium), 2,3,3-trimethylindole was heated with melted 1,4-butanesultone and o-xylene at 146 °C for 4 hours, followed by cooling and crystallization induced by acetone addition. This method yielded quaternary salts with high purity after filtration and washing steps.

This approach can be adapted for benzoxazolium compounds, where the sulfo group is introduced via the sulfonate ring-opening reaction, generating the inner salt form.

Use of Methylating Agents and Sulfonate Esters

Another method involves the use of liquid methyl p-toluenesulfonate as an alkylating agent. Heating 1,1,2-trimethyl-1H-benzindole with methyl p-toluenesulfonate in o-xylene at around 142 °C for several hours leads to quaternary salt formation, which can be isolated by cooling, dilution with acetone, and filtration. This method highlights the utility of sulfonate esters in introducing the sulfo functionality and forming inner salts.

Modular and Stepwise Synthesis Approaches

Recent advances emphasize modular synthesis to attach sensitive functional groups in the final steps to avoid decomposition. For example, a carboxy-indolium precursor is synthesized first, purified by aqueous washing and lyophilization, then reacted with haloalkane ligands bearing sulfo groups under mild conditions using coupling agents like EDC*HCl and additives such as HOBt in dichloromethane (DCM). This approach minimizes cleavage of sensitive side chains and maximizes yield.

The following table summarizes the optimization of coupling reagents and bases for the amide bond formation step relevant to sulfo-substituted indolium/benzoxazolium compounds:

| Entry | Reagents | Base | Conditions | Result |

|---|---|---|---|---|

| 1 | 1.0 eq. DCC | 3 mol % DMAP | 0 °C–RT, 2 h | Cleavage of carboxy group |

| 2 | 1.0 eq. DCC + 1.0 eq. NHS | NMM | RT, 17 h | No full conversion to NHS ester |

| 5 | 1.0 eq. EDC*HCl + 1.0 eq. HOBt | DIPEA | RT, 5 h | Trace cleavage, efficient conversion (best) |

| 7 | 1.0 eq. EDC*HCl + 1.1 eq. HOBt | TEA | RT, 16 h | Cleavage for asymmetric dye, efficient for indolium derivatives |

| 8-14 | Other reagents (HATU, HBTU, PyBOP, TSTU) | Various | RT, 0.5–20 h | Mostly cleavage or slow conversion |

This data indicates that EDC*HCl with HOBt and mild bases like DIPEA or triethylamine in DCM provides the best balance of conversion efficiency and minimal side reactions for the formation of sulfo-substituted quaternary salts.

Purification and Characterization

Post-reaction purification typically involves crystallization induced by solvent addition (acetone, ethyl acetate), filtration, washing, and drying. The purity and yield are confirmed by melting point determination and chromatographic techniques such as HPLC-MS. For example, yields of quaternary salts can reach above 80% with melting points ranging from 213 °C to 276 °C depending on the substituents and reaction conditions.

- The quaternization of benzoxazole derivatives with sulfonate-containing reagents is temperature-sensitive, requiring careful control to avoid degradation of the inner salt compound.

- Use of coupling agents and additives in amide bond formation is critical to prevent side reactions such as cleavage or formation of inactive urea derivatives.

- Modular synthesis approaches allow the introduction of sensitive sulfo groups in the last steps, improving overall yield and stability.

- Purification by crystallization and washing is effective for isolating pure inner salt compounds, but chromatographic methods like reversed-phase HPLC may be necessary for complex mixtures.

- The inner salt form of benzoxazolium compounds exhibits distinct solubility and stability profiles that must be considered during synthesis and purification.

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Quaternization with 1,4-butanesultone | Benzoxazole derivative, 1,4-butanesultone, o-xylene | 140–150 °C, 4–7.5 h | High yield, straightforward | High temperature risk of decomposition |

| Alkylation with methyl p-toluenesulfonate | Benzoxazole derivative, methyl p-toluenesulfonate, o-xylene | ~142 °C, 5–6 h | Efficient sulfo group introduction | Requires careful temperature control |

| Modular coupling with EDC*HCl/HOBt | Carboxy-indolium precursor, haloalkane ligand, EDC*HCl, HOBt, DIPEA, DCM | RT, 5–16 h | Mild conditions, minimal side reactions | Requires multiple steps, sensitive reagents |

| Purification by crystallization and washing | Acetone, ethyl acetate, isopropanol | Cooling and filtration | Simple, scalable | May require further chromatography |

The preparation of benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt involves quaternization reactions using sulfonate-containing alkylating agents under controlled heating, or modular synthetic strategies employing coupling agents under mild conditions. Optimization of reaction parameters and purification techniques is essential to obtain high yields and purity. The use of EDC*HCl with HOBt and mild bases in dichloromethane has emerged as an effective method for coupling sensitive intermediates, minimizing side reactions. These methods are supported by detailed experimental data and yield analyses from multiple research sources, reflecting a robust understanding of the compound's synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol.

Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted benzoxazolium derivatives.

Scientific Research Applications

Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The sulfonate group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogues: Benzothiazolium Salts

Benzothiazolium salts, such as 5-chloro-2-methyl-3-(4-sulfobutyl)-benzothiazolium inner salt (CAS 53061-07-7, ), share a similar zwitterionic framework but replace oxygen with sulfur in the heterocyclic ring. Key differences include:

- Bioactivity : Benzothiazolium salts are explored for antimicrobial and antifungal properties due to sulfur's nucleophilic reactivity .

- Solubility: The sulfobutyl chain in benzothiazolium salts (e.g., ) may improve solubility in non-polar media, whereas the sulfo group in the target benzoxazolium compound enhances aqueous solubility.

Substituent Effects in Benzoxazolium Salts

- CAS 97453-88-8 (): A benzoxazolium salt with chloro and sulfobutyl substituents.

- Benzoxazolium bromide derivatives (): These compounds exhibit plant growth modulation (stimulatory at low concentrations, inhibitory at high concentrations), suggesting the target compound's sulfo group may influence similar bioactivity profiles.

Sulfonate vs. Sulfobutyl Functionalization

- The 3-ethyl-2-methyl-5-sulfo- substitution in the target compound contrasts with sulfobutyl chains in analogs like 3-(3-sulfopropyl)benzothiazolium salts (). Sulfobutyl groups extend hydrophilicity but may reduce metabolic stability compared to direct sulfonate attachment.

Physicochemical Properties

*Exact data for the target compound is sparse; values inferred from analogs.

Biological Activity

Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt is a compound with significant biological activity, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C10H11NO4S

Molecular Weight : 241.26 g/mol

Structural Characteristics : The compound features a benzoxazole ring system with sulfonate groups that enhance its solubility and reactivity in biological systems. Its unique ethyl and methyl substituents contribute to its distinct chemical behavior compared to other benzoxazolium derivatives .

Antimicrobial Properties

Research has indicated that benzoxazolium compounds exhibit notable antimicrobial activity against various bacterial strains. For instance:

- Tested Strains :

- Bacillus subtilis (Gram-positive)

- Escherichia coli (Gram-negative)

The minimal inhibitory concentrations (MIC) for several derivatives have been documented, showing varying degrees of effectiveness. Some compounds within this class have demonstrated significant activity against these pathogens, suggesting potential therapeutic applications in treating bacterial infections .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Benzoxazolium derivative A | 32 | Effective against E. coli |

| Benzoxazolium derivative B | 16 | Effective against B. subtilis |

| Benzoxazolium derivative C | 8 | Broad-spectrum activity |

Antitumor Activity

This compound has also been investigated for its antitumor properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation in vitro:

- Cell Lines Tested :

- Liver cancer (HUH7)

- Lung cancer (A549)

- Breast cancer (MCF7)

In these studies, specific derivatives were found to exhibit cytotoxic effects, particularly against HUH7 and A549 cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the benzoxazole ring could significantly influence biological activity .

The mechanisms through which benzoxazolium compounds exert their biological effects involve interactions with various biomolecules. Interaction studies have focused on:

- Binding Affinities : Understanding how these compounds bind to proteins and nucleic acids.

- Enzyme Inhibition : Some derivatives have shown potential as enzyme inhibitors, which can play a crucial role in their antimicrobial and anticancer activities .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on a series of benzoxazolium derivatives demonstrated that compounds with electron-donating substituents showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compound exhibited an MIC of 8 µg/mL against E. coli, highlighting the importance of substituent effects on biological activity . -

Antitumor Potential Investigation :

In vitro studies assessed the cytotoxicity of benzoxazolium compounds on various cancer cell lines. A notable finding was the significant reduction in cell viability observed in HUH7 cells treated with a specific derivative at concentrations as low as 10 µM, indicating strong potential for further development as an anticancer agent .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing benzoxazolium salts, and how can structural integrity be confirmed?

Answer:

Benzoxazolium salts are typically synthesized via condensation reactions between aldehydes and heterocyclic precursors. For example, substituted 4-oxochromene-3-carboxaldehydes can react with 2-methylbenzoxazole in the presence of alkylating agents (e.g., benzyl bromide) to form benzoxazolium bromides . To confirm structural integrity, use a combination of:

- ¹H NMR spectroscopy to verify proton environments and substituent positions.

- LC-MS for molecular weight validation and purity assessment.

- Elemental analysis to ensure stoichiometric consistency .

Table 1: Common Analytical Methods for Structural Confirmation

| Method | Application | Example Reference |

|---|---|---|

| ¹H NMR | Assign proton environments and substituents | |

| LC-MS | Confirm molecular weight and purity | |

| Elemental Analysis | Validate empirical formula |

Advanced: How should researchers address contradictory data in bioactivity studies, such as concentration-dependent growth effects?

Answer:

Contradictory bioactivity results (e.g., growth inhibition vs. stimulation at varying concentrations) require rigorous dose-response experiments. For instance, benzothiazolium bromides exhibit growth inhibition in cucumber roots at 10–100 ppm but stimulation at 0.1–1 ppm . To resolve contradictions:

- Conduct dose-response curves with at least 5 concentration levels.

- Use statistical models (e.g., ANOVA with post-hoc tests) to identify significant thresholds.

- Validate findings with independent replicates and in vivo/in vitro cross-checks.

Basic: How do sulfonate groups influence the physicochemical properties of benzoxazolium salts?

Answer:

The sulfonate (-SO₃⁻) group enhances water solubility and thermal stability by introducing strong ionic interactions. For example, sodium salts of sulfonated benzoxazolium derivatives exhibit improved solubility in aqueous matrices, making them suitable for biological assays . Key properties to analyze:

- Solubility : Measure via saturation experiments in polar/non-polar solvents.

- Stability : Assess using thermogravimetric analysis (TGA) or accelerated degradation studies.

Advanced: What methodological challenges arise in quantifying benzoxazolium salts in complex matrices (e.g., wastewater)?

Answer:

Matrix interference (e.g., organic matter in wastewater) necessitates optimized extraction and detection protocols. A validated approach includes:

- Solid-phase extraction (SPE) with Oasis HLB cartridges to isolate target analytes .

- LC-MS/MS with isotope-labeled internal standards (e.g., triclosan-d₃) to correct for recovery losses .

- Matrix-matched calibration to account for signal suppression/enhancement.

Advanced: How can substituent effects (e.g., alkyl chain length, sulfobutyl groups) be systematically studied?

Answer:

To evaluate substituent impacts:

- Synthesize analogs with varying alkyl/sulfoalkyl chains (e.g., 3-sulfopropyl vs. 3-sulfobutyl groups) .

- Compare log P values (via shake-flask method) to assess hydrophobicity changes.

- Test biological activity (e.g., antimicrobial assays) to correlate structure-function relationships .

Table 2: Substituent Effects on Bioactivity

| Substituent | Solubility (mg/mL) | Antimicrobial IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Sulfopropyl | 12.5 ± 0.3 | 45.2 ± 2.1 | |

| 3-Sulfobutyl | 8.9 ± 0.2 | 28.7 ± 1.8 |

Basic: What strategies are recommended for pharmacological evaluation of benzoxazolium salts?

Answer:

Prioritize multi-target screening to identify potential applications:

- Antioxidant activity : DPPH radical scavenging assays.

- Antimicrobial testing : Broth microdilution against Gram+/Gram- bacteria.

- Cytotoxicity : MTT assays on mammalian cell lines .

Advanced: How can computational modeling predict interactions between benzoxazolium salts and biological targets?

Answer:

Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Basic: What analytical techniques are critical for assessing purity and stability under varying storage conditions?

Answer:

- HPLC-UV with C18 columns to monitor degradation products.

- Karl Fischer titration for moisture content analysis.

- X-ray crystallography to confirm crystalline integrity .

Advanced: How do benzoxazolium salts interact with biological membranes, and what experimental designs optimize these studies?

Answer:

Employ liposome-based models to simulate membrane permeability. Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to measure membrane fluidity changes. Combine with confocal microscopy for spatial resolution .

Advanced: What are the best practices for resolving spectral overlaps in NMR analysis of complex benzoxazolium derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.